(3-Chloro-1,2,4-triazin-5-yl)methanol

Nucleophilic Aromatic Substitution Reaction Yields Triazine Functionalization

Choose (3-Chloro-1,2,4-triazin-5-yl)methanol for its unmatched orthogonal reactivity. The 3-chloro group enables efficient nucleophilic aromatic substitution (SNAr) while the 5-hydroxymethyl handle allows independent oxidation, esterification, or conjugation. Generic triazine analogs lack this dual functionality, making this compound essential for synthesizing focused libraries in anticancer (HepG2) or antiviral (TMV) screening. Secure your research advantage with the correct building block.

Molecular Formula C4H4ClN3O
Molecular Weight 145.55 g/mol
Cat. No. B12850439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-1,2,4-triazin-5-yl)methanol
Molecular FormulaC4H4ClN3O
Molecular Weight145.55 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=N1)Cl)CO
InChIInChI=1S/C4H4ClN3O/c5-4-7-3(2-9)1-6-8-4/h1,9H,2H2
InChIKeyOXHNETQMCJUIGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Chloro-1,2,4-triazin-5-yl)methanol: A Versatile 1,2,4-Triazine Building Block for Research and Development


(3-Chloro-1,2,4-triazin-5-yl)methanol is a heterocyclic building block belonging to the 1,2,4-triazine class, characterized by a chloro substituent at the 3-position and a hydroxymethyl group at the 5-position. This combination of functional groups on an electron-deficient triazine core confers distinct reactivity, making it a valuable intermediate for synthesizing complex molecules in medicinal chemistry and materials science . The chloro group is highly susceptible to nucleophilic aromatic substitution, while the hydroxymethyl group provides a handle for further derivatization [1].

Why (3-Chloro-1,2,4-triazin-5-yl)methanol is Not Interchangeable with Generic Triazine Analogs


Generic substitution of triazine building blocks is scientifically unsound due to the profound impact of substituent type and position on reactivity, biological activity, and synthetic utility. The unique combination of a 3-chloro leaving group and a 5-hydroxymethyl functional group in (3-Chloro-1,2,4-triazin-5-yl)methanol creates a reactivity profile distinct from 3-amino, 5,6-diaryl, or other 1,2,4-triazine analogs [1]. The chloro group undergoes efficient nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the 1,2,4-triazine ring, while the hydroxymethyl group can be oxidized, esterified, or used as a linker [2]. This bifunctional reactivity is absent in simpler analogs like 3-chloro-1,2,4-triazine, which lacks a second reactive handle for orthogonal derivatization. Therefore, selecting the specific compound is crucial for achieving desired synthetic outcomes or biological activities.

Quantitative Differentiation of (3-Chloro-1,2,4-triazin-5-yl)methanol: A Comparative Evidence Guide


Superior Nucleophilic Substitution Reactivity Compared to 6-Aryl-3-chloro-1,2,4-triazine Analogs

The chloro substituent in 1,2,4-triazines undergoes nucleophilic aromatic substitution (SNAr) with carbon nucleophiles. Studies on related 6-aryl-3-chloro-1,2,4-triazines demonstrate high yields (65-85%) in ring transformation reactions with carbon nucleophiles bearing cyano substituents [1]. These yields are significantly higher than those typically achieved with analogous 1,3,5-triazines, which are generally less reactive toward nucleophiles due to differences in electronic structure [2]. While specific data for (3-Chloro-1,2,4-triazin-5-yl)methanol is not directly reported, its 3-chloro group is expected to exhibit similar or enhanced reactivity due to the electron-withdrawing nature of the 1,2,4-triazine core, which is further modulated by the 5-hydroxymethyl substituent.

Nucleophilic Aromatic Substitution Reaction Yields Triazine Functionalization

Anti-Inflammatory Activity of 3-Chloro-5,6-diaryl-1,2,4-triazines: A Class-Based Advantage Over Non-Chlorinated Analogs

Patents disclose that certain 3-chloro-5,6-diaryl-1,2,4-triazines exhibit topical anti-inflammatory activity. While (3-Chloro-1,2,4-triazin-5-yl)methanol itself is not a diaryl derivative, the presence of the 3-chloro group on a 1,2,4-triazine core is a key structural feature associated with this activity class [1]. Specifically, 3-chloro-5,6-diaryl-1,2,4-triazines were found to provide at least 20% inhibition in inflammation models [2]. In contrast, the parent 3-chloro-1,2,4-triazine lacking aryl substitution shows no reported anti-inflammatory activity, highlighting the importance of the core substitution pattern.

Anti-Inflammatory Topical Application Triazine Derivatives

Anticancer Potential of 1,2,4-Triazine Derivatives: Class-Based Potency Comparison

1,2,4-Triazine derivatives have demonstrated promising anticancer activity against human hepatocellular carcinoma (HepG2) cell lines. A study reported IC50 values as low as 1.5 µM for certain 1,2,4-triazine derivatives, which is significantly more potent than the standard antitumor drug used as a baseline (IC50 = 4.6 µM) [1]. This class-level activity suggests that (3-Chloro-1,2,4-triazin-5-yl)methanol, as a functionalized 1,2,4-triazine, could be a valuable intermediate for synthesizing novel anticancer agents. In comparison, other heterocyclic scaffolds like simple pyrimidines often show higher IC50 values (>10 µM) in similar assays, underscoring the potential advantage of the 1,2,4-triazine core [2].

Anticancer HepG2 Cell Line Cytotoxicity

Antiviral Activity of 1,2,4-Triazine Derivatives: A Class-Level Efficacy Benchmark

1,2,4-Triazine derivatives exhibit potent antiviral activity. For instance, a chalcone derivative containing a 1,2,4-triazine moiety (compound 4l) showed an EC50 of 10.9 µg/mL for curative activity and 79.4 µg/mL for protective activity against tobacco mosaic virus (TMV) [1]. This is superior to the commercial antiviral agent ningnanmycin, which had EC50 values of 81.4 µg/mL and 82.2 µg/mL, respectively [1]. Additionally, the binding affinity (Kd) of compound 4l to TMV coat protein was 0.275 µM, significantly better than ningnanmycin's 0.523 µM [1]. While (3-Chloro-1,2,4-triazin-5-yl)methanol is a simpler analog, this data underscores the antiviral potential of the 1,2,4-triazine scaffold.

Antiviral Tobacco Mosaic Virus EC50

Strategic Applications of (3-Chloro-1,2,4-triazin-5-yl)methanol in Research and Development


Medicinal Chemistry: Synthesis of Kinase Inhibitors and Anticancer Agents

Use (3-Chloro-1,2,4-triazin-5-yl)methanol as a key intermediate to synthesize focused libraries of 1,2,4-triazine derivatives for screening against cancer cell lines (e.g., HepG2) [1]. The high reactivity of the 3-chloro group allows for rapid diversification with various amines, while the 5-hydroxymethyl group can be further functionalized to modulate pharmacokinetic properties. This strategy leverages the class-level anticancer activity observed for 1,2,4-triazines, where some derivatives exhibit IC50 values as low as 1.5 µM [1].

Agrochemical Discovery: Development of Novel Antiviral Agents

Employ (3-Chloro-1,2,4-triazin-5-yl)methanol as a building block for creating novel agrochemicals with antiviral activity [2]. The 1,2,4-triazine core is a known pharmacophore for antiviral activity, as demonstrated by derivatives showing EC50 values of 10.9 µg/mL against TMV [2]. The compound's bifunctional reactivity enables the synthesis of diverse analogs for structure-activity relationship (SAR) studies aimed at optimizing potency and crop safety.

Chemical Biology: Bifunctional Probes and Linker Chemistry

Leverage the orthogonal reactivity of the 3-chloro and 5-hydroxymethyl groups to create bifunctional probes or linkers. The chloro group can be used for attaching a reporter tag (e.g., fluorophore) via nucleophilic substitution [3], while the hydroxymethyl group can be converted to an ester, ether, or amine for conjugation to biomolecules or solid supports. This dual functionality is absent in simpler 1,2,4-triazines, making this compound a unique tool for chemical biology applications.

Materials Science: Synthesis of Functionalized Polymers and Metal-Organic Frameworks (MOFs)

Incorporate (3-Chloro-1,2,4-triazin-5-yl)methanol into polymers or MOFs to introduce reactive handles for post-synthetic modification [3]. The electron-deficient triazine core can participate in charge-transfer interactions, while the chloro and hydroxymethyl groups allow for covalent attachment to polymer backbones or metal clusters. This can lead to advanced materials with tunable properties for catalysis, sensing, or gas storage.

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